Cas no 67305-24-2 (5-methyl-1,2-oxazole-4-carbonyl chloride)
5-methyl-1,2-oxazole-4-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Isoxazolecarbonylchloride, 5-methyl-
- 5-METHYL-4-ISOXAZOLECARBONYL CHLORIDE
- 5-Methyl-isoxazole-4-carbonyl chloride
- 4-ISOXAZOLECARBONYL CHLORIDE,5-METHYL
- 4-Isoxazolecarbonyl chloride,5-methyl-(9CI)
- 5-methyl-1,2-oxazole-4-carboxylic acid chloride
- 5-methyl-4-isoxazolecarboxylic acid chloride
- 5-Methyl-isoxazol-4-carbonylchlorid
- 5-methylisoxazol-4-yl carbonyl chloride
- 5-methylisoxazole-4-carboxylic acid chloride
- 5-methyl-1,2-oxazole-4-carbonyl chloride
- F2163-0108
- Methyl-4-isoxazolecarbonyl chloride
- 5-methylisoxazole-4-carbonylchloride
- FT-0677831
- AKOS005171526
- 4-Isoxazolecarbonylchloride,5-methyl-
- 5-methylisoxazole-4-carbonyl chloride
- 4-isoxazolecarbonyl chloride, 5-methyl
- BB 0237724
- MFCD03411599
- 6505-43-7
- ZKAQPVQEYCFRTK-UHFFFAOYSA-N
- 5-Methyl-4-isoxazolecarbonyl chloride, AldrichCPR
- BP-13355
- J-517792
- FS-5962
- 4-isoxazolecarbonyl chloride, 5-methyl-
- 5-methyl-4-isoxazolecarbonylchloride
- EN300-132181
- SCHEMBL1023500
- 67305-24-2
- DTXSID00983586
- A835705
- ALBB-005417
- STK503397
- G78594
-
- MDL: MFCD03411599
- Inchi: 1S/C5H4ClNO2/c1-3-4(5(6)8)2-7-9-3/h2H,1H3
- InChI Key: ZKAQPVQEYCFRTK-UHFFFAOYSA-N
- SMILES: ClC(C1C=NOC=1C)=O
Computed Properties
- Exact Mass: 144.99300
- Monoisotopic Mass: 144.9930561g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.345±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 100-102 ºC (1.8 Torr)
- Flash Point: 91.7±21.8 ºC,
- Solubility: Slightly soluble (22 g/l) (25 º C),
- PSA: 43.10000
- LogP: 1.36200
5-methyl-1,2-oxazole-4-carbonyl chloride Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methyl-1,2-oxazole-4-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 014749-250mg |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 95% | 250mg |
£69.00 | 2022-03-01 | |
| Fluorochem | 014749-1g |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 95% | 1g |
£128.00 | 2022-03-01 | |
| Fluorochem | 014749-2.5g |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 95% | 2.5g |
£304.00 | 2022-03-01 | |
| Fluorochem | 014749-5g |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 95% | 5g |
£488.00 | 2022-03-01 | |
| Chemenu | CM191492-5g |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 97% | 5g |
$337 | 2021-08-05 | |
| Apollo Scientific | OR12344-250mg |
5-Methylisoxazole-4-carbonyl chloride |
67305-24-2 | 95 | 250mg |
£75.00 | 2024-05-24 | |
| Apollo Scientific | OR12344-1g |
5-Methylisoxazole-4-carbonyl chloride |
67305-24-2 | 95 | 1g |
£137.00 | 2024-05-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019946-500mg |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 500mg |
2062.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 019946-1g |
5-Methyl-isoxazole-4-carbonyl chloride |
67305-24-2 | 1g |
3396.0CNY | 2021-07-13 | ||
| TRC | M394995-25mg |
5-Methyl-4-isoxazolecarbonyl Chloride |
67305-24-2 | 25mg |
$ 50.00 | 2022-06-03 |
5-methyl-1,2-oxazole-4-carbonyl chloride Suppliers
5-methyl-1,2-oxazole-4-carbonyl chloride Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-methyl-1,2-oxazole-4-carbonyl chloride
Recent Advances in the Application of 5-methyl-1,2-oxazole-4-carbonyl chloride (CAS: 67305-24-2) in Chemical Biology and Pharmaceutical Research
5-methyl-1,2-oxazole-4-carbonyl chloride (CAS: 67305-24-2) is a versatile chemical intermediate that has garnered significant attention in recent years due to its utility in the synthesis of bioactive molecules and pharmaceutical compounds. This heterocyclic acyl chloride serves as a key building block in medicinal chemistry, enabling the introduction of the 5-methyl-1,2-oxazole moiety into target structures. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 5-methyl-1,2-oxazole-4-carbonyl chloride in the synthesis of potent COX-2 inhibitors. The researchers employed this reagent to introduce the oxazole ring system, which was found to enhance both the selectivity and metabolic stability of the resulting compounds. The team reported several derivatives showing improved pharmacokinetic profiles compared to existing NSAIDs, with one lead compound currently undergoing preclinical evaluation.
In the field of antimicrobial research, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) described the application of 67305-24-2 in creating novel oxazole-containing antibiotics. The study focused on modifying existing β-lactam scaffolds with the 5-methyl-1,2-oxazole group to overcome bacterial resistance mechanisms. The resulting compounds exhibited broad-spectrum activity against multidrug-resistant Gram-positive pathogens, with MIC values in the low μg/mL range.
Significant progress has also been made in cancer therapeutics. A 2024 Nature Communications paper detailed the use of 5-methyl-1,2-oxazole-4-carbonyl chloride in constructing small-molecule inhibitors targeting protein-protein interactions in the p53 pathway. The oxazole moiety was crucial for maintaining the optimal three-dimensional conformation required for binding to MDM2, with several analogs showing promising antitumor activity in xenograft models.
From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of 67305-24-2. A 2023 Organic Process Research & Development publication outlined a safer, more scalable preparation method using continuous flow chemistry, addressing previous challenges associated with handling this reactive intermediate. The new protocol achieved 85% yield with excellent purity (>98%), making large-scale production more feasible for pharmaceutical applications.
Looking forward, the unique properties of 5-methyl-1,2-oxazole-4-carbonyl chloride continue to inspire innovative applications. Current research directions include its incorporation into PROTAC molecules for targeted protein degradation and its use in developing covalent inhibitors for challenging therapeutic targets. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in drug discovery pipelines.
67305-24-2 (5-methyl-1,2-oxazole-4-carbonyl chloride) Related Products
- 62348-15-6(4-Isoxazolecarbonyl chloride)
- 75706-00-2(4-Isoxazolecarbonyl chloride, 5-butyl- (9CI))
- 6505-43-7(Ethanone,2-diazo-1-(4,6-diphenyl-2-pyrimidinyl)-)
- 75705-99-6(4-Isoxazolecarbonyl chloride, 5-propyl-)
- 136995-27-2( )
- 31301-45-8(3,5-Dimethylisoxazole-4-carbonyl chloride)
- 139442-86-7(4-Isoxazolecarbonyl chloride, 5-(chloromethyl)- (9CI))
- 124845-05-2(4-Isoxazolecarbonyl chloride, 5-cyclopropyl- (9CI))
- 99803-82-4(4-Isoxazolecarbonylchloride, 5-ethyl-)
- 75706-01-3(4-Isoxazolecarbonylchloride, 5-(trifluoromethyl)-)